

3-Aminomethylpyridine-N-oxide chemical properties and structure

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Compound of Interest

Compound Name: 3-Aminomethylpyridine-N-oxide

Cat. No.: B008681

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3-Aminomethylpyridine-N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **3-Aminomethylpyridine-N-oxide**. This compound is a heterocyclic amine N-oxide, often utilized as a building block in organic synthesis.

Chemical Structure and Properties

3-Aminomethylpyridine-N-oxide possesses a pyridine ring that has been oxidized at the nitrogen position, and a primary aminomethyl group at the 3-position. The N-oxide group significantly influences the electronic properties of the pyridine ring, making it more electron-deficient and altering its reactivity compared to the parent amine.

Caption: Molecular structure of **3-Aminomethylpyridine-N-oxide**.

Physicochemical Data

The following table summarizes the key quantitative properties of **3-Aminomethylpyridine-N-oxide**. Data for properties such as boiling point and specific solubility are not widely reported in publicly available literature, reflecting its primary role as a synthetic intermediate.

Property	Value	Source(s)
CAS Number	13629-37-3	
Molecular Formula	C ₆ H ₈ N ₂ O	
Molecular Weight	124.14 g/mol	
Physical State	Solid	
Melting Point	60-64 °C	
Boiling Point	Data not available	
Solubility	Data not available	

Experimental Protocols

Synthesis of 3-Aminomethylpyridine-N-oxide

A common method for the synthesis of **3-Aminomethylpyridine-N-oxide** is the direct oxidation of 3-(aminomethyl)pyridine. Meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are frequently used oxidizing agents for the N-oxidation of pyridine derivatives.

Methodology: Oxidation using Hydrogen Peroxide

- **Dissolution:** Dissolve 1.0 equivalent of 3-(aminomethyl)pyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The flask should be placed in an ice bath to maintain a low temperature.
- **Addition of Oxidant:** Slowly add 1.1 to 1.5 equivalents of hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution. The temperature should be carefully monitored and maintained below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium

carbonate until the pH is basic.

- Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as chloroform or dichloromethane.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel or by recrystallization.

Methodology: Purification by Column Chromatography

- Column Preparation: Prepare a silica gel column using an appropriate eluent system, such as a gradient of methanol in dichloromethane (e.g., 5-10% methanol).
- Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **3-Aminomethylpyridine-N-oxide**.

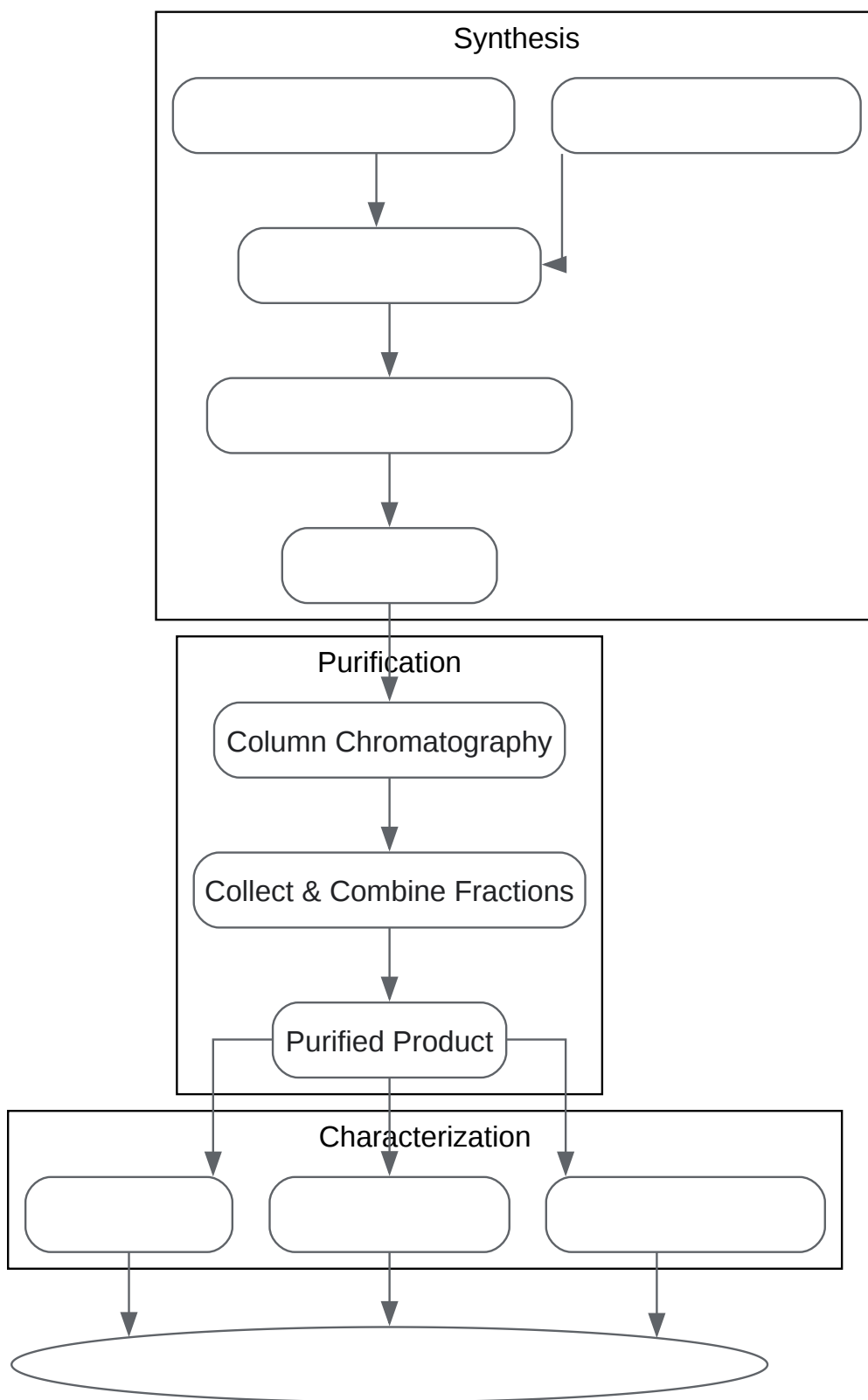
Characterization

The identity and purity of the final compound are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The N-oxide group causes a characteristic downfield

shift of the protons on the pyridine ring, particularly at the 2- and 6-positions, compared to the parent amine.

- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, notably the N-O stretching band (typically around 1250-1300 cm^{-1}) and the N-H stretching of the primary amine group (around 3300-3500 cm^{-1}).
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight of the compound by identifying the molecular ion peak $(\text{M}+\text{H})^+$.



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Caption: General workflow for the synthesis and characterization of **3-Aminomethylpyridine-N-oxide**.

Applications and Biological Context

3-Aminomethylpyridine-N-oxide is primarily documented as a chemical intermediate and a building block for the synthesis of more complex molecules. Its utility lies in the unique reactivity conferred by the N-oxide and aminomethyl functional groups. There is currently a lack of extensive, publicly available research detailing specific biological activities or its role in defined signaling pathways. Therefore, its primary application in the context of drug development is as a starting material or intermediate for constructing novel pharmaceutical compounds.

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